

Pyrazole-1-carboxamidine Monohydrochloride: A Technical Guide to Stability and Reactivity

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Compound of Interest

Compound Name: *Pyrazole-1-carboxamidine
monohydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity profile of **Pyrazole-1-carboxamidine monohydrochloride** (CAS No. 4023-02-3), a versatile reagent crucial in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, storage, handling, and known reactivity. While specific quantitative stability data under various stress conditions are not extensively available in public literature, this guide outlines its general stability characteristics and provides detailed protocols for its primary applications, including the guanylation of amines and its role as a key intermediate in the synthesis of the antiviral drug Zanamivir. All quantitative data is presented in structured tables, and key chemical transformations are visualized using logical diagrams.

Chemical and Physical Properties

Pyrazole-1-carboxamidine monohydrochloride is a white to off-white or light yellow crystalline solid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	4023-02-3	[2][3]
Molecular Formula	C ₄ H ₆ N ₄ ·HCl	[2]
Molecular Weight	146.58 g/mol	[2][3]
Appearance	White to off-white/light yellow crystalline powder	[1][2]
Melting Point	167-170 °C	[1][4]
Purity (HPLC)	≥ 99%	[2][5][6]
Storage Conditions	Inert atmosphere, Room Temperature (0-8 °C also recommended)	[2][4]

Stability Profile

While detailed quantitative kinetic studies on the degradation of **Pyrazole-1-carboxamidine monohydrochloride** under various stress conditions are not readily available in the public domain, a qualitative stability profile can be established from material safety data sheets and related literature.

General Stability: The compound is reported to be stable under normal storage conditions.[1] For prolonged storage, it is recommended to keep it under an inert atmosphere at room temperature.[4]

Thermal Stability: No specific studies on the thermal decomposition of **Pyrazole-1-carboxamidine monohydrochloride** were found. However, its melting point of 167-170 °C suggests a degree of thermal stability.[1][4] As a general precaution for pyrazole-containing compounds, high temperatures should be avoided to prevent potential decomposition.

Hydrolytic Stability: Specific hydrolytic stability data for **Pyrazole-1-carboxamidine monohydrochloride** is not available. However, studies on other amidinium salts indicate a potential for hydrolysis, particularly under basic conditions. The hydrolysis of benzamidinium at room temperature has a half-life of 300 days at pH 9, which decreases to 6 days at pH 11.[7]

This suggests that **Pyrazole-1-carboxamidine monohydrochloride** may also be susceptible to hydrolysis in alkaline aqueous solutions.

Photostability: No specific photostability studies for **Pyrazole-1-carboxamidine monohydrochloride** have been published. Some pyrazole derivatives are known to be UV active and can undergo photochemical transformations.^{[8][9][10]} Therefore, it is advisable to protect the compound from light during storage and handling.

Incompatibilities: The compound is incompatible with strong oxidizing agents.^[1]

Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.^[1]

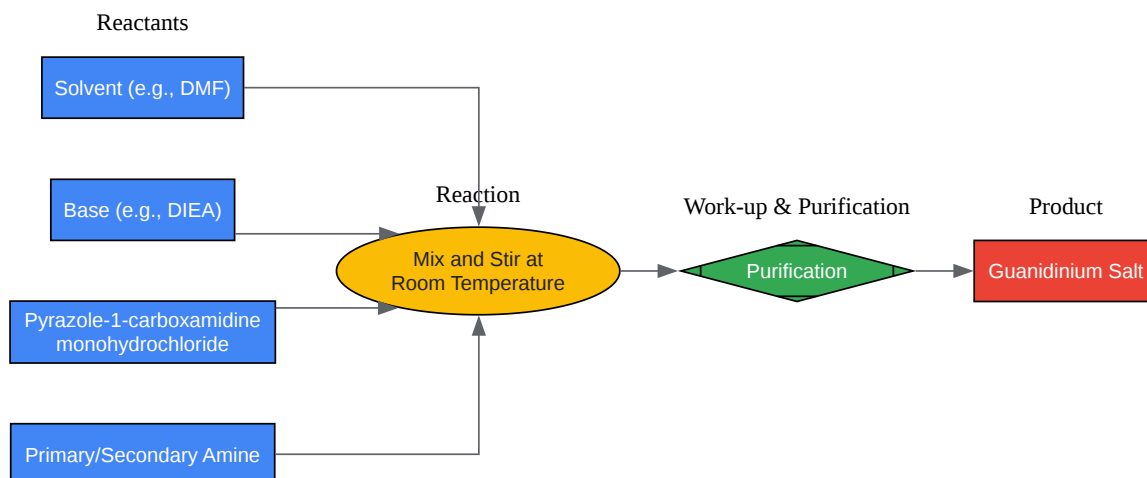
Reactivity Profile

Pyrazole-1-carboxamidine monohydrochloride is a well-established and efficient reagent for the guanylation of amines and plays a significant role in the synthesis of pharmaceuticals.^{[1][11][12]}

Guanylation of Amines

The primary application of **Pyrazole-1-carboxamidine monohydrochloride** is the conversion of primary and secondary amines to their corresponding guanidines. This reaction is valued for its mild conditions and high specificity.^{[11][12]} The pyrazole group acts as a good leaving group, facilitating the transfer of the amidinyl group to the amine.

The general workflow for the guanylation of an amine using **Pyrazole-1-carboxamidine monohydrochloride** is depicted below.



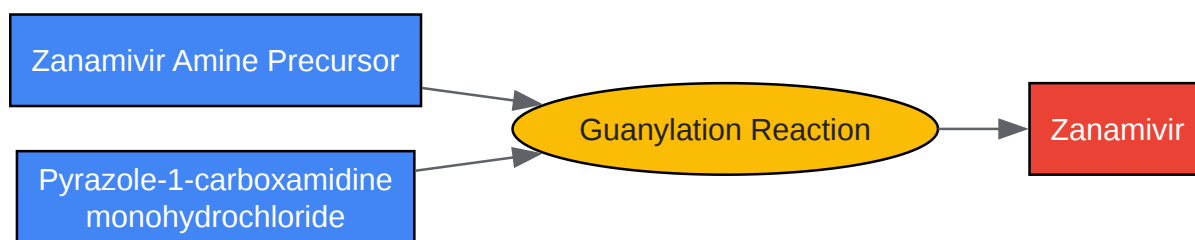
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Caption: General workflow for the guanylation of amines.

Intermediate in Zanamivir Synthesis

Pyrazole-1-carboxamidine monohydrochloride is a key intermediate in the synthesis of Zanamivir, an antiviral medication.^[1] It is used to introduce the guanidino group present in the final drug structure.

The logical relationship in a key step of Zanamivir synthesis involving the guanylation of an amine precursor is illustrated below.



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Caption: Role in Zanamivir synthesis.

Experimental Protocols

Synthesis of Pyrazole-1-carboxamidine Monohydrochloride

A general method for the synthesis involves the reaction of pyrazole with cyanamide in the presence of gaseous hydrogen chloride in an aprotic solvent.[13]

Materials:

- Pyrazole
- Cyanamide
- Gaseous hydrogen chloride
- Aprotic solvent (e.g., dioxane, dimethoxyethane)[13]

Procedure:

- Dissolve equimolar amounts of pyrazole and cyanamide in the chosen aprotic solvent in a reaction vessel equipped with a gas inlet and a stirrer.
- Heat the solution (e.g., to 80 °C).[13]
- Bubble gaseous hydrogen chloride through the solution for a specified period (e.g., 50 minutes).[13]
- The product, **Pyrazole-1-carboxamidine monohydrochloride**, will precipitate as a crystalline solid.
- Isolate the solid product by filtration.
- Wash the product with the aprotic solvent to remove any unreacted starting materials.

- Dry the product under vacuum. Optional thermal treatment can be performed to remove residual solvent.^[13]

General Protocol for Guanylation of a Primary Amine

This protocol is based on established procedures for the guanylation of amines using **Pyrazole-1-carboxamidine monohydrochloride**.^{[14][15]}

Materials:

- Primary amine
- **Pyrazole-1-carboxamidine monohydrochloride** (1.0-1.2 equivalents)
- Diisopropylethylamine (DIEA) (2.0-2.5 equivalents)
- Dimethylformamide (DMF)
- Apparatus for inert atmosphere reaction

Procedure:

- Dissolve the primary amine in DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Add DIEA to the solution and stir for a few minutes.
- Add **Pyrazole-1-carboxamidine monohydrochloride** to the reaction mixture in one portion.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting guanidinium salt by an appropriate method, such as crystallization or column chromatography.

Recommended Stability Testing Protocols

For a comprehensive understanding of the stability of **Pyrazole-1-carboxamide monohydrochloride**, the following experimental protocols, based on general guidelines for stability testing, are recommended.

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of the compound.

Methodology:

- Place a small, accurately weighed sample (5-10 mg) of **Pyrazole-1-carboxamide monohydrochloride** into a TGA crucible.
- Heat the sample from ambient temperature to a sufficiently high temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
- Record the weight loss of the sample as a function of temperature. The resulting TGA curve will indicate the temperatures at which decomposition occurs.

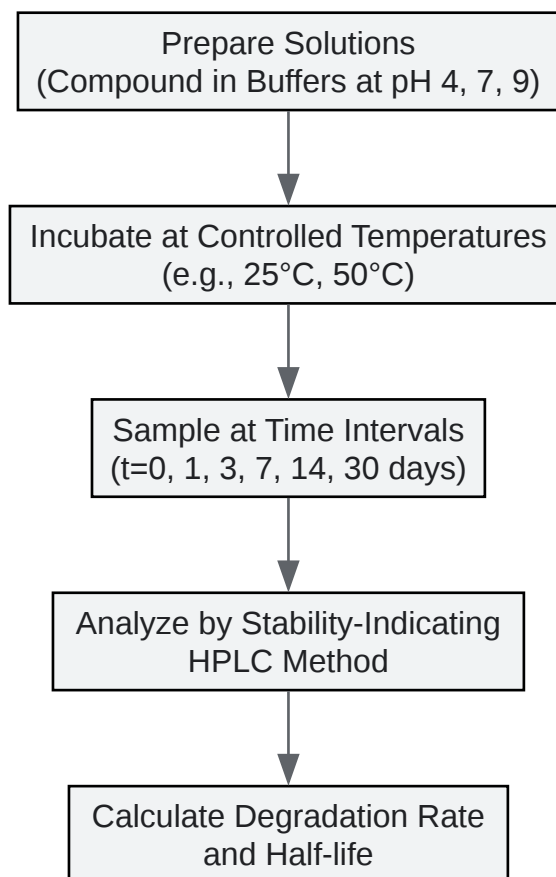
Hydrolytic Stability

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Methodology:

- Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
- Prepare stock solutions of **Pyrazole-1-carboxamide monohydrochloride** in a suitable solvent and dilute them into the buffer solutions to a known concentration.
- Incubate the solutions at a constant temperature (e.g., 25 °C and an accelerated temperature like 50 °C).
- At specified time intervals, withdraw aliquots and analyze the concentration of the remaining **Pyrazole-1-carboxamide monohydrochloride** using a validated stability-indicating HPLC method.
- Calculate the degradation rate and half-life at each pH and temperature.

The logical workflow for a hydrolytic stability study is as follows:



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Caption: Workflow for hydrolytic stability testing.

Photostability

Objective: To evaluate the effect of light exposure on the stability of the compound.

Methodology:

- Expose a sample of solid **Pyrazole-1-carboxamidine monohydrochloride** and a solution of the compound in a transparent container to a light source that provides both visible and UV radiation, as specified in ICH guideline Q1B.
- Simultaneously, keep a control sample, protected from light, under the same temperature and humidity conditions.

- After a defined period of light exposure (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), analyze both the exposed and control samples by a stability-indicating HPLC method.
- Compare the chromatograms to assess the extent of degradation and the formation of any photodegradation products.

Conclusion

Pyrazole-1-carboxamidine monohydrochloride is a valuable and versatile reagent with a well-defined reactivity profile, particularly in guanylation reactions. It is generally stable under recommended storage conditions, although care should be taken to avoid contact with strong oxidizing agents and exposure to high temperatures and potentially alkaline aqueous environments. While specific quantitative stability data is limited, the provided protocols for its synthesis, application, and recommended stability testing offer a solid foundation for its safe and effective use in research and development. Further studies are warranted to quantitatively determine its stability under various stress conditions to provide a more complete profile for this important chemical entity.

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